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Compound of Interest

Compound Name: (-)-Dihydrocarveol

Cat. No.: B3028896 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the realm of flavor and fragrance chemistry, the sensory attributes of a compound are

paramount. (-)-Dihydrocarveol, a monoterpenoid alcohol, is valued for its characteristic minty

and cooling profile. This guide provides a comparative sensory evaluation of (-)-
dihydrocarveol against two common alternatives, L-carvone and L-menthol. The information

presented herein is supported by available experimental data to aid in the selection of

appropriate compounds for various research, development, and formulation applications.

Sensory Profile Comparison
The distinct sensory characteristics of (-)-dihydrocarveol, L-carvone, and L-menthol are

summarized in Table 1. While all three compounds elicit a minty sensation, they differ

significantly in their specific aroma and taste nuances, as well as their cooling and spicy notes.
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Sensory Attribute (-)-Dihydrocarveol L-Carvone L-Menthol

Odor Profile

Spearmint-like, fresh,

cooling, herbaceous,

with sweet-woody and

slight camphoraceous

undertones.[1]

Spearmint-like, warm-

herbal, spicy, pungent.

[2]

Strong minty, sweet,

with a distinct cooling

freshness.[3]

Taste Profile

Green mint with

sweet, weedy, and

spicy nuances.[1][4][5]

Sweet, minty,

spearmint, caraway-

like.

Cooling, fresh, minty.

[6]

Cooling Sensation

Present, but generally

considered less

intense than L-

menthol.

Not a primary

characteristic.

Strong and prominent

cooling effect.[6][7]

Spicy/Woody Notes

Sweet-woody and

spicy notes are

present.[1][8]

Pungent and spicy

notes are

characteristic.[2]

Generally absent of

spicy or woody notes.

Quantitative Sensory Data
Quantitative sensory analysis provides objective data on the potency and characteristics of

flavor and fragrance compounds. Table 2 presents available threshold data for the three

compounds. It is important to note that threshold values can vary based on the methodology

used and the sensory acuity of the panelists.

Compound Odor Threshold Taste Threshold

(-)-Dihydrocarveol Data not available
15 ppm (isomer unspecified)[4]

[5]

L-Carvone

Wide variation due to specific

anosmia (inability to smell) in a

portion of the population.

Data not available

L-Menthol 5.166 mg/L[3] Data not available
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Experimental Protocols
A comprehensive sensory evaluation is critical for differentiating the nuanced profiles of these

compounds. The following is a detailed methodology for Quantitative Descriptive Analysis

(QDA), a common and robust method for sensory profiling.

Quantitative Descriptive Analysis (QDA) Protocol
1. Panelist Selection and Training:

Recruitment: Recruit 10-12 individuals with good sensory acuity and the ability to articulate

sensory perceptions.

Screening: Screen candidates for their ability to detect and describe basic tastes (sweet,

sour, salty, bitter, umami) and relevant minty and herbaceous aromas.

Training: Conduct a series of training sessions (typically 10-15 hours) to develop a

consensus vocabulary (lexicon) for describing the sensory attributes of the mint compounds.

Reference standards for each attribute should be provided to calibrate the panelists.

2. Sample Preparation and Presentation:

Sample Preparation: Prepare solutions of (-)-dihydrocarveol, L-carvone, and L-menthol in a

neutral solvent (e.g., propylene glycol or mineral oil for olfaction; water or a simple syrup for

gustation) at concentrations that are clearly perceivable but not overwhelming. All samples

should be prepared fresh for each session and coded with three-digit random numbers.

Presentation: Serve samples in a sequential monadic order (one sample at a time) to

prevent sensory fatigue and carryover effects. The presentation order should be randomized

across panelists. Provide unsalted crackers and purified water for palate cleansing between

samples.

3. Sensory Evaluation and Data Collection:

Evaluation: In individual booths under controlled lighting and temperature, panelists will

evaluate each sample and rate the intensity of each sensory attribute from the agreed-upon

lexicon.
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Scaling: Use a 15-cm unstructured line scale anchored at the ends with "none" and "very

strong." Panelists will make a vertical mark on the line to indicate the perceived intensity of

each attribute.

Data Collection: Convert the marks on the line scales to numerical data by measuring the

distance from the "none" anchor.

4. Data Analysis:

Analyze the collected data using appropriate statistical methods, such as Analysis of

Variance (ANOVA), to determine significant differences in the intensity of sensory attributes

among the compounds.

Principal Component Analysis (PCA) can be used to visualize the relationships between the

compounds and their sensory attributes.

Experimental Workflow Diagram
The following diagram illustrates the key stages of the Quantitative Descriptive Analysis (QDA)

workflow.
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Caption: Workflow for Quantitative Descriptive Analysis.

Signaling Pathway for Cooling Sensation
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The cooling sensation elicited by compounds like (-)-dihydrocarveol and L-menthol is primarily

mediated through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion

channel.

Cell Membrane

TRPM8 Channel Ca²⁺ InfluxOpens to allow(-)-Dihydrocarveol / L-Menthol Binds to & Activates Membrane Depolarization Action Potential Nerve Signal to Brain Perception of Cold

Click to download full resolution via product page

Caption: TRPM8 signaling pathway for cooling sensation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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